molecular formula C6H11BrO B030552 6-Bromohexan-2-one CAS No. 10226-29-6

6-Bromohexan-2-one

Cat. No. B030552
Key on ui cas rn: 10226-29-6
M. Wt: 179.05 g/mol
InChI Key: CZGOECYPTLSLNI-UHFFFAOYSA-N
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Patent
US04291037

Procedure details

21.5 g (0.12 mol) of freshly distilled 1-bromo-5-hexanone are dissolved in 200 ml of absolute ethanol in a 500 ml capacity flask, followed by the gradual dropwise addition at boiling temperature of 34.7 g (0.12 mol) of sodium 1,3-dibutyl xanthine dissolved in 200 ml of absolute ethanol. The solution is heated under reflux. The reaction is over after about 24 hours. Removal of the alcohol by distillation in a rotary evaporator leaves a solid white residue. This residue is introduced into an extraction tube in which it is extracted with petrol 40/80 in a Soxhlet apparatus until no more starting material can be detected. The petrol is distilled off in a rotary evaporator, leaving 25 g (0.069 mol) of 7-(5'-oxohexyl)-1,3-dibutyl xanthine, corresponding to 75% of the theoretical, based on the sodium 1,3-dibutyl xanthine reacted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium 1,3-dibutyl xanthine
Quantity
0.12 mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][C:6](=[O:8])[CH3:7].[CH2:9]([N:13]1[C:22](=[O:23])[C:21]2[NH:20][CH:19]=[N:18][C:17]=2[N:16]([CH2:24][CH2:25][CH2:26][CH3:27])[C:14]1=[O:15])[CH2:10][CH2:11][CH3:12].[Na]>C(O)C>[O:8]=[C:6]([CH3:7])[CH2:5][CH2:4][CH2:3][CH2:2][N:20]1[C:21]2[C:22](=[O:23])[N:13]([CH2:9][CH2:10][CH2:11][CH3:12])[C:14](=[O:15])[N:16]([CH2:24][CH2:25][CH2:26][CH3:27])[C:17]=2[N:18]=[CH:19]1 |f:1.2,^1:27|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
sodium 1,3-dibutyl xanthine
Quantity
0.12 mol
Type
reactant
Smiles
C(CCC)N1C(=O)N(C=2N=CNC2C1=O)CCCC.[Na]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
after about 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Removal of the alcohol
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
leaves a solid white residue
ADDITION
Type
ADDITION
Details
This residue is introduced into an extraction tube in which it
EXTRACTION
Type
EXTRACTION
Details
is extracted with petrol 40/80 in a Soxhlet apparatus until
DISTILLATION
Type
DISTILLATION
Details
The petrol is distilled off in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCCN1C=NC=2N(C(N(C(C12)=O)CCCC)=O)CCCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.069 mol
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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